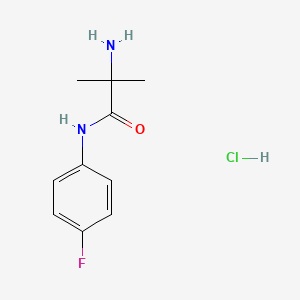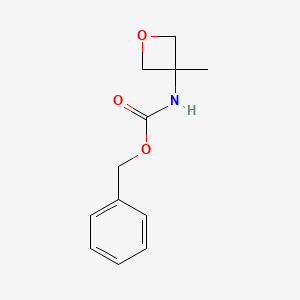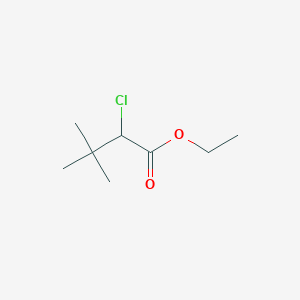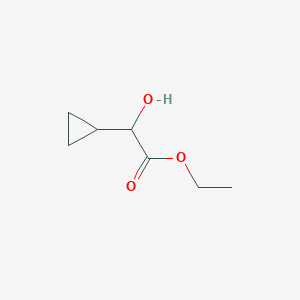
2-Amino-N-(4-Fluorphenyl)-2-methylpropanamid-Hydrochlorid
Übersicht
Beschreibung
“2-Amino-N-(4-fluorophenyl)-2-methylpropanamide hydrochloride” is a chemical compound with the molecular formula C8H10ClFN2O . It is closely related to 4-amino-N-[(2-fluorophenyl)methyl]benzamide .
Synthesis Analysis
The synthesis of similar compounds often involves cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular weight of “2-Amino-N-(4-fluorophenyl)-2-methylpropanamide hydrochloride” is 204.629 Da . The InChI code is 1S/C14H13FN2O/c15-13-4-2-1-3-11(13)9-17-14(18)10-5-7-12(16)8-6-10/h1-8H,9,16H2,(H,17,18) .Wirkmechanismus
Target of Action
The primary target of 2-Amino-N-(4-fluorophenyl)-2-methylpropanamide hydrochloride is Histone Deacetylase 3 (HDAC3) . HDAC3 is an enzyme that plays a crucial role in the regulation of gene expression by removing acetyl groups from histones, thereby condensing the DNA structure and reducing gene transcription .
Mode of Action
2-Amino-N-(4-fluorophenyl)-2-methylpropanamide hydrochloride interacts with HDAC3 by inhibiting its enzymatic activity . This inhibition is achieved by the compound binding to the active site of HDAC3, preventing it from removing acetyl groups from histones . As a result, the DNA structure remains relaxed, allowing for increased gene transcription .
Biochemical Pathways
The inhibition of HDAC3 by 2-Amino-N-(4-fluorophenyl)-2-methylpropanamide hydrochloride affects the epigenetic modifications of histones . This alteration in histone acetylation status can influence various biochemical pathways, including those involved in cell cycle regulation, apoptosis, and DNA repair . The downstream effects of these changes can lead to alterations in cell growth and survival .
Result of Action
The inhibition of HDAC3 by 2-Amino-N-(4-fluorophenyl)-2-methylpropanamide hydrochloride can lead to increased acetylation of histones, resulting in a more relaxed DNA structure and increased gene transcription . This can lead to alterations in cell growth and survival, potentially contributing to the compound’s antitumor activity . For instance, the compound has been shown to inhibit tumor growth in a HepG2 cell-based in vivo xenograft model .
Vorteile Und Einschränkungen Für Laborexperimente
The use of 2-Amino-N-(4-fluorophenyl)-2-methylpropanamide hydrochlorideetamine hydrochloride in laboratory experiments has several advantages. It is a potent psychostimulant and has been found to have similar effects to amphetamine, making it a useful substitute for amphetamine in scientific research. It is also relatively easy to synthesize and is relatively stable in aqueous solution. The main limitation of 4-FAH is that it is a potent psychostimulant and has the potential to cause adverse effects if used in excess.
Zukünftige Richtungen
There are several potential future directions for research involving 2-Amino-N-(4-fluorophenyl)-2-methylpropanamide hydrochlorideetamine hydrochloride. One potential direction is to further study the effects of 4-FAH on the central nervous system and to explore potential therapeutic applications. Additionally, further research could be conducted to explore the potential of 4-FAH to be used as an alternative to amphetamine in laboratory experiments. Finally, further research could be conducted to explore the potential of 4-FAH to be used as a recreational drug.
Wissenschaftliche Forschungsanwendungen
HDAC-Inhibition
Eine der Anwendungen von Verbindungen, die dem “2-Amino-N-(4-Fluorphenyl)-2-methylpropanamid-Hydrochlorid” ähneln, ist die Hemmung von Histon-Deacetylasen (HDACs). Diese Enzyme sind an der Regulation der Genexpression beteiligt, indem sie Acetylgruppen von Histonproteinen entfernen, was zu einer kondensierten Chromatinstruktur und einer reduzierten Transkriptionsaktivität führt. HDAC-Inhibitoren wurden auf ihr Potenzial in der Krebstherapie untersucht, da sie in Krebszellen Zellzyklusarrest, Differenzierung und Apoptose induzieren können .
Sirtuin-Modulation
Eine weitere Anwendung bezieht sich auf die Sirtuin-Modulation. Sirtuine sind eine Familie von Proteinen, die eine Rolle bei Alterung, Transkription, Apoptose, Entzündung und Stressresistenz spielen. Verbindungen, die die Sirtuinaktivität modulieren können, werden auf ihre potenziellen therapeutischen Vorteile bei verschiedenen Krankheiten untersucht, darunter Stoffwechselstörungen und neurodegenerative Erkrankungen .
Safety and Hazards
Eigenschaften
IUPAC Name |
2-amino-N-(4-fluorophenyl)-2-methylpropanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2O.ClH/c1-10(2,12)9(14)13-8-5-3-7(11)4-6-8;/h3-6H,12H2,1-2H3,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSAXBGBBGUUBQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NC1=CC=C(C=C1)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![(6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine](/img/structure/B1527441.png)
![1-[(3,5-Dimethoxyphenyl)methyl]pyrrolidin-3-amine](/img/structure/B1527442.png)



![4-(3-Aminopropyl)-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione](/img/structure/B1527450.png)
![[6-(Tert-butoxy)pyridin-2-yl]methanamine](/img/structure/B1527451.png)